碘帕醇杂质(二碘碘帕醇)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iopamidol Impurity (Desdiiodo Iopamidol) is also known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide .

Synthesis Analysis

The synthesis of Iopamidol involves a commercial scale protocol with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate has been synthesized with high purity .Molecular Structure Analysis

The molecular formula of Iopamidol Impurity (Desdiiodo Iopamidol) is C17H24IN3O8 . It is an impurity of Iopamidol, which contains iodine, a substance that absorbs x-rays .科学研究应用

分离和纯化方法

碘帕醇可以使用制备性高效液相色谱 (prep-HPLC) 有效地分离和纯化。优化后的过程涉及反相分离和固定相、柱温和样品负载容量等参数的调整。该方法实现了高色谱纯度 (98.97%) 和回收率 (93.44%),可用于开发碘帕醇的分离和纯化技术 (Li 和 Chen,2018)。

在 MRI 应用中的潜力

碘帕醇的化学结构中含有可移动的质子,使其能够用作 MRI 中的造影剂。它对水信号表现出 T2 缩短效应,在特定浓度下可检测到。这种效应可以使用射频辐射增强,表明碘帕醇作为 MRI 应用的化学交换饱和转移 (CEST) 剂的潜力 (Aime 等人,2005)。

医学影像中的 pH 值测绘

碘帕醇可用于通过 MRI 对肾脏进行 pH 值测绘。其酰胺质子池依赖于 pH 值,允许进行比率 pH 值评估。该方法已成功在小鼠肾脏中用于体内 pH 值测绘,展示了其在诊断成像中的潜力 (Longo 等人,2011)。

光降解和消毒副产物形成

碘帕醇在紫外线照射下的光降解会导致碘化消毒副产物 (I-DBP) 的形成。该过程在氯化等消毒处理后,会显著增加 I-DBP 的形成。了解这些反应对于管理碘帕醇残留物的环境影响非常重要 (Tian 等人,2014)。

对水处理和毒性的影响

碘帕醇在水中的存在会影响水处理过程。例如,研究了其在铁酸盐/氯(胺)化等处理过程中的降解和消毒副产物形成。调整 pH 值和处理类型等参数可以有效减少有毒副产物的产生,突出了定制处理方法的重要性 (Li 等人,2021)。

还原和氧化降解

碘帕醇在紫外和可见光下的 Fe(III)-草酸光化学体系中经历还原和氧化降解。该过程涉及羟基和超氧阴离子自由基,导致脱卤和氧化途径。这种降解机制对于卤代化合物的潜在修复策略具有重要意义 (Zhao 等人,2014)。

吸附和去除技术

已探索了碘帕醇在活性炭上的吸附,这是一种从水中去除药物化合物的有效方法。该研究重点研究了活性炭的多孔结构在吸附过程中的作用,揭示了受吸附剂性质影响的复杂机制 (Mestre 等人,2014)。

作用机制

Target of Action

Iopamidol Impurity (Desdiiodo Iopamidol) is a derivative of Iopamidol, a non-ionic, water-soluble contrast agent . The primary targets of Iopamidol are the body structures that lack iodine . It is used in radiological procedures such as myelography, arthrography, nephroangiography, arteriography, etc .

Mode of Action

Iopamidol works by blocking X-rays, allowing the visualization of body structures that lack iodine . The degree of opacity produced is directly related to the amount of the iodinated contrast agent present in the path of the X-rays .

Pharmacokinetics

Iopamidol, the parent compound, is known to be non-metabolized in humans and is completely eliminated unchanged by renal excretion . The distribution and elimination of Iopamidol play a crucial role in visualizing body structures .

Result of Action

The result of the action of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be similar to that of Iopamidol. It enhances computed tomographic brain imaging with radiographic efficiency . The iodinated contrast agents improve the images obtained with routinely used diagnostic procedures such as angiography, urography, and computed tomography .

Action Environment

The action environment of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be influenced by various factors. For instance, the production of Iopamidol involves the use of certain toxic and hazardous reagents . Therefore, the replacement of these reagents with more benign ones would be important from an environmental point of view .

生化分析

Biochemical Properties

It is known that Iopamidol interacts with various biomolecules in the body

Cellular Effects

It is known that Iopamidol can influence cell function It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Iopamidol is stable and nonpyrogenic

Dosage Effects in Animal Models

It is known that Iopamidol is used in various concentrations, from 200 to 370 mgI/mL

Metabolic Pathways

It is known that Iopamidol is rapidly absorbed into the bloodstream from cerebrospinal fluid (CSF) and is excreted mainly through the kidneys

Transport and Distribution

It is known that Iopamidol is rapidly absorbed into the bloodstream from cerebrospinal fluid (CSF) and is excreted mainly through the kidneys

Subcellular Localization

It is known that Iopamidol is rapidly absorbed into the bloodstream from cerebrospinal fluid (CSF) and is excreted mainly through the kidneys

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Iopamidol Impurity (Desdiiodo Iopamidol) involves the reduction of Iopamidol, which is a contrast agent used in medical imaging. The reduction reaction will remove one of the iodine atoms from the molecule, resulting in the formation of the impurity.", "Starting Materials": [ "Iopamidol" ], "Reaction": [ "Step 1: Dissolve Iopamidol in a suitable solvent, such as methanol or ethanol.", "Step 2: Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution.", "Step 3: Stir the reaction mixture at a suitable temperature, such as room temperature or reflux, for a suitable amount of time, such as several hours.", "Step 4: Quench the reaction by adding a suitable quenching agent, such as water or dilute acid.", "Step 5: Extract the product from the reaction mixture using a suitable extraction solvent, such as dichloromethane or ethyl acetate.", "Step 6: Purify the product using a suitable purification method, such as column chromatography or recrystallization." ] } | |

CAS 编号 |

1798830-49-5 |

分子式 |

C17H24IN3O8 |

分子量 |

525.30 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

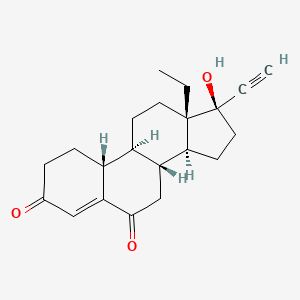

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

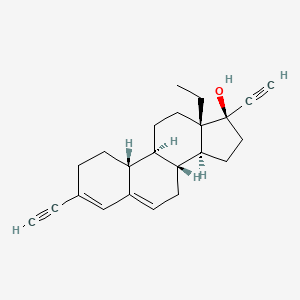

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)